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Compound of Interest

Sodium (S)-2-hydroxy-4-
Compound Name:

methylvalerate
CAS No.: 54641-21-3
Cat. No.: B14637578

Get Quote

Part 1: Executive Summary & Chemical Profile

Sodium (S)-2-hydroxy-4-methylvalerate is the stable salt form of (S)-2-hydroxyisocaproic
acid ((S)-HICA), also known as (S)-leucic acid. In total synthesis and medicinal chemistry, this
compound serves as a critical chiral pool building block. It is the

-hydroxy analog of the amino acid L-Leucine.[1][2]

Its primary utility lies in the synthesis of depsipeptides—peptides where one or more amide
linkages (-CONH-) are replaced by ester linkages (-COO-). This substitution alters hydrogen
bonding capability, proteolytic stability, and membrane permeability, making it a vital tool in the
development of peptidomimetics and the total synthesis of natural products like Leualacins,
Symplostatin 4, and Kahalalide analogs.

Chemical Profile
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Property Data
IUPAC Name Sodium (2S)-2-hydroxy-4-methylpentanoate
Common Names Sodium (S)-Leucate, (S)-HICA Sodium Salt
C
Molecular Formula H
NaO
Chirality (S)-Enantiomer (derived from L-Leucine)

Water (High), Methanol (Moderate), DCM/THF

Solubilit
Y (Insoluble as salt)

Kev Reactivit Nucleophilic hydroxyl (secondary), Electrophilic
ey Reactivi
Y Y carboxyl (after activation)

Part 2: Critical Pre-Synthesis Protocol (Salt-to-Acid
Conversion)

Expert Insight: Most organic transformations (esterification, protection) require the free acid
form soluble in organic solvents (DCM, THF). The commercial sodium salt is insoluble in these
media and must be converted to the free acid, (S)-HICA, prior to use. This step is often omitted
in literature but is the most common failure point for yield loss.

Protocol A: Quantitative Acidification & Extraction

Objective: Convert Sodium (S)-2-hydroxy-4-methylvalerate to (S)-2-hydroxyisocaproic acid
for organic synthesis.

e Dissolution: Dissolve 10.0 mmol of Sodium (S)-2-hydroxy-4-methylvalerate in 15 mL of
deionized water. Ensure complete dissolution (sonicate if necessary).

« Acidification: Cool the solution to O °C in an ice bath. Slowly add 1M HCI (approx. 11-12 mL)
dropwise with stirring until the pH reaches ~1.0-2.0.
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o Note: The solution may become slightly cloudy as the organic acid forms.
o Extraction: Transfer to a separatory funnel. Extract exhaustively with Ethyl Acetate (
mL).
o Why EtOAc? DCM is often insufficient for polar
-hydroxy acids.
e Drying: Combine organic layers, wash once with brine (10 mL), and dry over anhydrous Na

SO

« |solation: Filter and concentrate under reduced pressure (rotary evaporator, water bath < 40
°C) to yield (S)-2-hydroxyisocaproic acid as a colorless, viscous oil or low-melting solid.

o Yield Expectation: >95%.

o Storage: Store at -20 °C under argon. Use immediately for sensitive couplings.

Part 3: Core Application — Solid-Phase Depsipeptide
Synthesis

The most prevalent application of (S)-HICA is in the solid-phase synthesis (SPPS) of
depsipeptides. Unlike amino acids,

-hydroxy acids lack a nitrogen handle for Fmoc/Boc protection, requiring a modified coupling
strategy.

Mechanism of Action

The hydroxyl group of (S)-HICA is a weaker nucleophile than an amine. Therefore, forming the
ester bond (the "depside" linkage) onto a resin-bound peptide requires high-efficiency
activation, typically using DIC/DMAP (Steglich esterification) or HATU. Once coupled, the
hydroxyl group of HICA serves as the nucleophile for the next amino acid coupling.
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Diagram 1: Depsipeptide Assembly Workflow
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Caption: Workflow for integrating (S)-HICA into solid-phase peptide synthesis pipelines.

Protocol B: Incorporation of (S)-HICA into Peptide
Sequence

Context: Coupling (S)-HICA to a resin-bound peptide (Resin-AA-NH

) is standard. However, the reverse—coupling an amino acid onto the hydroxyl of resin-bound

HICA—is the difficult step (ester bond formation vs amide bond formation).

Step 1: Coupling (S)-HICA to Resin-Bound Amine
 Activation: Dissolve (S)-HICA (3 equiv.) and HATU (2.9 equiv.) in anhydrous DMF.
o Base: Add DIPEA (6 equiv.). Shake for 1 minute to pre-activate.

e Coupling: Add the mixture to the Fmoc-deprotected resin. Shake for 2 hours at room
temperature.

» Validation: Perform a Kaiser test. (Note: HICA has no amine, so the test should be
negative/yellow, indicating the resin amines are capped).
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Step 2: Esterification (The "Difficult” Step) Coupling the next Fmoc-Amino Acid onto the HICA
hydroxyl group.

» Reagents: Use Fmoc-Amino Acid (5 equiv.) and DIC (5 equiv.).
o Catalyst: Add DMAP (0.5 equiv.) in DMF/DCM (1:1).

o Critical: DMAP is essential for ester formation but can cause racemization of the amino
acid if left too long. Keep reaction time < 2 hours or use low temperature (0 °C to RT).

o Repetition: Double coupling is highly recommended for this step.

Part 4: Total Synthesis Case Study - Leualacin &
Symplostatin 4

(S)-HICA is a defining structural component of Leualacins (specifically Leualacin B-G) and
Symplostatin 4. In these natural products, the (S)-leucic acid moiety mimics leucine but
introduces an ester linkage that blocks hydrogen bond donation, inducing specific
conformational turns (e.g.,

-turns) required for bioactivity.

Synthesis Strategy: Fragment Condensation

For large cyclic depsipeptides (e.g., PF1022A analogs), a "2+2" or "4+4" fragment
condensation strategy is often employed.

Protocol C: Solution Phase Fragment Synthesis
o Protection: Protect (S)-HICA as the Benzyl Ester (HICA-OBnN).
o Reagents: Benzyl alcohol, EDC, DMAP.

e Coupling: Couple N-protected amino acid (e.g., Boc-N-Me-Leu-OH) to the hydroxyl of HICA-
OBn.

o Conditions: Boc-AA-OH + HICA-OBn + DCC + DMAP
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Boc-AA-O-HICA-OBN.
o Deprotection:
o C-terminus: Hydrogenolysis (H
, Pd/C) removes Benzyl group
Free Acid.
o N-terminus: TFA treatment removes Boc

Amine salt.

» Cyclization: The linear precursor is cyclized under high dilution (1 mM) using HATU/HOAt
and Collidine to form the macrocycle.

Diagram 2: Retrosynthetic Logic for Cyclic
Depsipeptides
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Caption: Retrosynthetic breakdown showing (S)-HICA as a core modular unit.

Part 5: Technical Reference & Troubleshooting
Handling & Stability

* Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator.
¢ Racemization: The

-proton of (S)-HICA is less acidic than that of amino acids/esters, making it more resistant to
racemization during coupling compared to amino acids. However, strong bases during ester
hydrolysis can cause epimerization.
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» Detection: (S)-HICA is not UV active (lacks chromophores). Use Refractive Index (RI)
detection, ELSD, or stain with PMA (Phosphomolybdic Acid) on TLC.

Reagent System Yield (Ester Bond) Racemization Risk  Notes

Standard for SPPS.

DIC / DMAP High Moderate ]
DMAP is mandatory.

Best for solution
Yamaguchi (TCBC) Very High Low phase
macrocyclization.

Crucial: Uses (R)-
HICA to produce (S)-

Mitsunobu ) )
High Inversion Ester product
(DEAD/PPhH3) ]
(Inversion of
configuration).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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